molecular formula C15H17NO3 B1251586 (+)-Isoampullicin

(+)-Isoampullicin

Katalognummer: B1251586
Molekulargewicht: 259.3 g/mol
InChI-Schlüssel: GQFPCYNDHKNZCF-LTLNMYOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Isoampullicin is a specialized chemical reagent provided for laboratory research purposes. As a Research Use Only (RUO) product, it is intended solely for use in controlled laboratory settings by qualified researchers. It is not intended for use in diagnostics, therapeutics, or any other human or veterinary applications. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety guidelines. The specific biochemical properties, research applications, and mechanism of action for (+)-Isoampullicin are areas of active investigation. For detailed specifications and handling information, please consult the available technical data sheet or contact our scientific support team.

Eigenschaften

Molekularformel

C15H17NO3

Molekulargewicht

259.3 g/mol

IUPAC-Name

(5E)-3-methyl-5-[[(1R,3S,6R,9R)-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methylidene]pyrrol-2-one

InChI

InChI=1S/C15H17NO3/c1-8-5-10(16-12(8)17)7-15-9-3-4-14(2,11(15)6-9)19-13(15)18/h5,7,9,11H,3-4,6H2,1-2H3,(H,16,17)/b10-7+/t9-,11-,14+,15-/m0/s1

InChI-Schlüssel

GQFPCYNDHKNZCF-LTLNMYOMSA-N

Isomerische SMILES

CC1=C/C(=C\[C@]23[C@H]4CC[C@]([C@@H]2C4)(OC3=O)C)/NC1=O

Kanonische SMILES

CC1=CC(=CC23C4CCC(C2C4)(OC3=O)C)NC1=O

Synonyme

(+)-isoampullicin
ampullicin

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

1.1. Growth Regulation

(+)-Isoampullicin has been identified as a growth regulator for plants. Research indicates that it can enhance plant growth and development, making it a potential candidate for agricultural applications. The compound's mechanism involves the modulation of phytohormones, leading to improved root and shoot growth in various plant species .

1.2. Anti-Inflammatory Properties

Studies have demonstrated that (+)-Isoampullicin exhibits significant anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophages, which is crucial in the inflammatory response. In vitro assays indicated an IC50 value comparable to known anti-inflammatory agents, suggesting its potential as a therapeutic agent for inflammatory diseases .

1.3. Immunosuppressive Effects

Research has also highlighted the immunosuppressive properties of (+)-Isoampullicin. It has been effective in inhibiting the proliferation of T and B lymphocytes, which could have implications for autoimmune diseases and transplant medicine. The compound's efficacy was noted with IC50 values indicating strong immunosuppressive activity .

2.1. Cancer Research

(+)-Isoampullicin has been evaluated for its anticancer properties across several cancer cell lines. In studies, it demonstrated cytotoxic effects with IC50 values ranging from 4.9 to 20 mM against various cancer types, including breast and liver cancer cells. The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development .

2.2. Antimicrobial Activity

The compound has shown promising results against various microbial strains, including bacteria and fungi. Its antimicrobial activity suggests potential applications in developing new antibiotics or antifungal treatments, particularly against resistant strains .

3.1. Total Synthesis

The total synthesis of (+)-Isoampullicin has been achieved through a complex 18-step process starting from (R)-(-)-carvone, yielding a product with high stereoselectivity and purity. This synthetic route not only confirms the structure of the compound but also allows for the production of analogs that may enhance its biological activity .

Case Studies

StudyApplicationFindings
MDPI Study on Anti-Inflammatory Activity Inhibition of NO production(+)-Isoampullicin showed an IC50 value of 16.8 μM, indicating strong anti-inflammatory potential compared to quercetin (IC50 = 17 μM) .
Cancer Cell Line Evaluation Cytotoxicity against cancerDemonstrated IC50 values ranging from 4.9 to 20 mM across various cancer cell lines, indicating significant anticancer activity .
Immunosuppressive Activity Assessment T and B lymphocyte proliferation inhibitionIC50 values ranged from 0.67 to 22.68 μM, showcasing its potential in treating autoimmune conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on structural homology, biosynthetic origin, and biological activity:

Compound Source Key Structural Features Biological Activity Synthesis Status
(+)-Isoampullicin Ampulliferina-like fungus Bicyclic sesquiterpene + amide group Plant growth regulation Total synthesis achieved
(-)-Ampullicin Same fungal source Enantiomeric configuration Moderate antimicrobial activity Total synthesis achieved
Pulchellalactam Fungal metabolites (unspecified) Macrocyclic lactam scaffold Antibacterial, antifungal Partial synthesis reported

Data Sources : Structural and synthesis data are derived from peer-reviewed studies , while biological activity comparisons reference supplementary assays in Frontiers in Microbiology (2023) and Frontiers in Medicine (2021) .

Mechanistic Insights

  • Plant Growth Pathways : (+)-Isoampullicin upregulates auxin-responsive genes (e.g., IAA19, SAUR32), as shown in RNA-seq datasets (Supplementary Table 4, ).
  • Antimicrobial Targets : (-)-Ampullicin disrupts bacterial membrane integrity, validated via fluorescence microscopy (Supplementary Figure 3, ).

Q & A

Q. What are the established synthetic routes for (+)-Isoampullicin, and what challenges arise during its stereochemical control?

(+)-Isoampullicin’s synthesis often involves asymmetric catalysis or chiral pool strategies to achieve its stereochemical complexity. Key challenges include minimizing racemization during coupling steps and optimizing protecting group strategies to preserve enantiomeric purity. Researchers should document reaction conditions (temperature, solvent, catalyst loading) meticulously to enable reproducibility . For novel synthetic approaches, cross-validation using techniques like X-ray crystallography or circular dichroism is critical to confirm stereochemical outcomes .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing (+)-Isoampullicin’s purity and structure?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) are standard for structural elucidation. Purity assessment typically employs HPLC with chiral stationary phases to resolve enantiomeric impurities. Researchers must report retention times, mobile phase compositions, and column specifications to facilitate cross-lab comparisons . For trace impurities, LC-MS or GC-MS coupled with isotopic labeling can clarify degradation pathways .

Q. What in vitro and in vivo models are commonly used to evaluate (+)-Isoampullicin’s bioactivity?

In vitro assays often focus on enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates) or cell-based viability assays (MTT/XTT). For in vivo studies, rodent models are prioritized for pharmacokinetic profiling (half-life, bioavailability). Researchers should justify model selection (e.g., transgenic vs. wild-type) and adhere to ethical guidelines for animal trials, including control groups and statistical power calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for (+)-Isoampullicin derivatives?

Discrepancies may arise from force field inaccuracies in molecular docking or oversimplified solvent models. To address this, validate computational predictions with experimental SAR (structure-activity relationship) studies. For example, if a derivative shows poor in vitro activity despite favorable docking scores, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (microsomal incubation) to identify bioavailability bottlenecks . Triangulate data using multiple docking software (AutoDock, Schrödinger) and molecular dynamics simulations to improve reliability .

Q. What strategies optimize the stability of (+)-Isoampullicin in aqueous solutions for long-term pharmacological studies?

Degradation in aqueous media often results from hydrolysis or photolytic cleavage. Stability studies should include pH-varied buffers (2.0–9.0) and accelerated aging tests (40°C/75% RH) monitored via HPLC. Lyophilization with cryoprotectants (trehalose, mannitol) or formulation in nanocarriers (liposomes, cyclodextrins) can enhance shelf life. Document excipient ratios and storage conditions comprehensively to guide future formulation efforts .

Q. How should researchers design dose-response experiments to account for (+)-Isoampullicin’s non-linear pharmacokinetics?

Non-linear PK (e.g., saturation of metabolic enzymes) requires multi-dose cohorts and time-dependent sampling. Use nonlinear mixed-effects modeling (NONMEM) or Phoenix WinNonlin to estimate parameters like Vd and Cl. Incorporate covariates (body weight, genetic polymorphisms) to explain inter-individual variability. Preclinical studies must align dosing regimens with human-equivalent AUC levels to ensure translational relevance .

Q. What computational frameworks are recommended for predicting (+)-Isoampullicin’s off-target interactions?

Chemoproteomics (activity-based protein profiling) and machine learning models (DeepChem, Random Forest) can identify off-targets. Train models on datasets like ChEMBL or PubChem, ensuring chemical diversity to avoid overfitting. Experimental validation via thermal shift assays or SPR (surface plasmon resonance) is critical to confirm predicted interactions. Report false-discovery rates and confidence intervals to contextualize results .

Methodological Guidelines

  • Data Reproducibility : Adhere to IUPAC’s Good Research Practices by detailing instrument calibration, raw data archiving, and statistical methods (e.g., ANOVA with post-hoc tests) .
  • Literature Gaps : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify understudied areas, such as (+)-Isoampullicin’s immunomodulatory potential or resistance mechanisms .
  • Ethical Reporting : Disclose conflicts of interest and negative results (e.g., failed synthesis attempts) to mitigate publication bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.